Indigodisulfonate dipotassium salt

描述

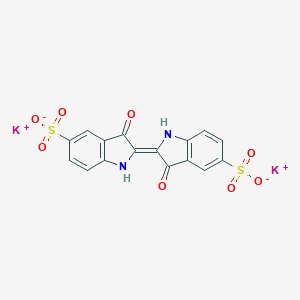

Indigodisulfonate dipotassium salt, chemically designated as Potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate, is an organosulfur compound derived from the indigo backbone. Its structure features two indolinylidene moieties linked by conjugated ketone groups, with sulfonate (-SO₃⁻) substituents at the 5 and 5′ positions, neutralized by potassium cations .

准备方法

Synthetic Routes and Reaction Conditions

Indigodisulfonate dipotassium salt can be synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigodisulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically carried out at elevated temperatures, and the neutralization step is performed using a stoichiometric amount of potassium hydroxide .

化学反应分析

Types of Reactions

Indigodisulfonate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the indigo molecule.

Reduction: It can be reduced to leucoindigo, a colorless form of indigo.

Substitution: The sulfonic acid groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under appropriate conditions.

Major Products Formed

Oxidation: Higher oxidation states of indigo derivatives.

Reduction: Leucoindigo.

Substitution: Substituted indigo derivatives with different functional groups.

科学研究应用

Medical Applications

1. Diagnostic Agent in Urology

Indigodisulfonate dipotassium salt is primarily used as a contrast agent in urological procedures such as cystoscopy and ureteral catheterization. It aids in visualizing ureteral orifices, allowing for accurate assessment of the urinary collecting system. Upon intravenous administration, the dye is rapidly excreted by the kidneys, coloring the urine blue and facilitating the identification of ureteral patency during surgical interventions .

2. Obstetric Surgery

In obstetric procedures, indigo carmine is utilized to detect amniotic fluid leaks. Its application during surgeries enhances the visibility of the urinary tract and assists surgeons in identifying potential leaks or injuries .

3. Histological Staining

This compound serves as a histological dye to enhance the visibility of mucosal surfaces. It is applied to tissues during examinations to diagnose benign and malignant lesions effectively .

Food Industry Applications

Indigo carmine is recognized as one of the few blue food colorants approved for use in various consumables. It is incorporated into products such as:

- Bakery items

- Ice creams

- Confectionery

- Dairy products

- Snack foods

This compound not only imparts color but also acts as a pH indicator, changing from blue at pH 11.4 to yellow at pH 13.0, thus providing dual functionality in food products .

Analytical Chemistry Applications

1. pH Indicator

This compound functions effectively as a pH indicator in laboratory settings. It provides visual cues for pH levels, which is crucial in various chemical analyses and experiments .

2. Redox Indicator

The compound also serves as a redox indicator, changing color upon reduction, which can be useful in determining oxidative states in chemical reactions .

Case Study 1: Urological Procedures

A clinical study involving 60 patients undergoing cystoscopy demonstrated that intravenous administration of indigo carmine significantly improved the visualization of ureteral orifices. The blue coloration facilitated accurate identification of ureteral patency, leading to successful surgical outcomes without serious adverse effects .

Case Study 2: Amniotic Fluid Leakage Detection

In obstetric surgeries, a cohort study showed that indigo carmine effectively identified amniotic fluid leaks during cesarean sections. The dye's rapid excretion allowed surgeons to confirm the integrity of the amniotic sac postoperatively, reducing complications associated with undetected leaks .

Table 1: Medical Uses of this compound

| Application Area | Specific Use | Method of Administration | Outcome |

|---|---|---|---|

| Urology | Visualization during cystoscopy | Intravenous | Enhanced ureteral identification |

| Obstetrics | Detection of amniotic fluid leaks | Intravenous | Improved surgical safety |

| Histology | Staining for diagnostic purposes | Topical application | Clearer visualization |

Table 2: Food Industry Applications

| Product Type | Functionality |

|---|---|

| Bakery Products | Color enhancement |

| Ice Creams | Aesthetic appeal |

| Confectionery | Compliance with food safety regulations |

| Dairy Products | Visual appeal and consumer acceptance |

作用机制

The mechanism of action of indigodisulfonate dipotassium salt involves its ability to act as a dye. When used in medical procedures, it is excreted by the kidneys and enhances the visualization of the ureteral orifices due to its deep blue color. This property is particularly useful in diagnostic imaging and surgical procedures .

相似化合物的比较

The following analysis compares indigodisulfonate dipotassium salt with structurally or functionally related dipotassium salts, emphasizing molecular features, applications, and toxicity data.

Table 1: Comparative Analysis of this compound and Related Compounds

*Molecular formulas are inferred from structural data where explicit values are unavailable.

Key Comparative Insights

Structural Differences

- This compound is based on an indigo scaffold with two sulfonate groups , enabling strong π-π interactions and solubility in polar solvents .

- Dipotassium endothall (a bicyclic dicarboxylate) lacks sulfonate groups but shares the dipotassium salt form, emphasizing its role as an herbicide .

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate features a naphthalene core with hydroxyl and sulfonate groups, making it a candidate for synthetic chemistry applications .

- Potassium indigotrisulfonate adds a third sulfonate group to the indigo structure, likely enhancing solubility for medical or analytical uses .

Applications this compound: Potential use as a pH-sensitive dye or redox indicator due to its conjugated system . Dipotassium endothall: Effective in hydrilla control at 1–5 ppm, with minimal toxicity to non-target species like mussels (mortality <5% at 5 ppm) . Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: Restricted to laboratory R&D, reflecting its niche role as a sulfonation intermediate . Potassium indigotrisulfonate: Used in diagnostic assays (e.g., kidney function tests) owing to its chromogenic properties .

Toxicity and Safety Dipotassium endothall demonstrates low acute toxicity in aquatic environments, with median lethal concentrations (LC₅₀) 6–34× higher than application rates . Indigodisulfonate derivatives: Limited toxicity data are available, though sulfonates generally exhibit lower bioaccumulation risks compared to halogenated compounds.

生物活性

Indigodisulfonate dipotassium salt, commonly known as indigo carmine or 5,5'-indigodisulfonic acid dipotassium salt, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, safety profile, and clinical applications, supported by relevant data tables and case studies.

- Chemical Formula : C₁₆H₈K₂N₂O₈S₂

- Molecular Weight : 498.57 g/mol

- CAS Number : 13725-33-2

- Appearance : Dark red to dark purple to dark blue powder or crystal

This compound is primarily used as a contrast agent in medical imaging, particularly during urological and gynecological procedures. It enhances the visualization of the urinary tract by coloring the urine blue after intravenous administration. The compound is rapidly excreted by the kidneys, allowing for quick detection of ureteral patency.

Pharmacodynamics

- Alpha-Adrenergic Activity : Indigodisulfonate has been shown to stimulate alpha-adrenergic receptors, leading to increased vascular resistance and elevated blood pressure. This response can be significant in patients with pre-existing cardiovascular conditions .

- Nitric Oxide Inhibition : It appears to inhibit endothelium-dependent relaxation through interference with nitric oxide generation, contributing to potential hypertensive effects .

Pharmacokinetics

- Absorption : Following intravenous administration, peak plasma concentrations (C_max) are reached quickly, typically within minutes.

- Half-Life : Approximately 12 minutes in healthy adults .

- Volume of Distribution : 10.7 L .

- Protein Binding : About 90% in vitro .

- Clearance : Mean total clearance is around 40.2 L/hour .

Clinical Applications

This compound is widely used in various clinical settings:

- Urological Procedures : Used as a contrast agent during cystoscopy to visualize the ureters and detect injuries.

- Gynecological Surgery : Assists in identifying amniotic fluid leaks during obstetric surgeries.

- Diagnostic Tool : Enhances visibility for examining benign and malignant lesions on mucosal surfaces .

Safety Profile and Adverse Effects

While generally considered safe when used appropriately, this compound can cause significant side effects:

- Cardiovascular Reactions : Reports have indicated potential for severe reactions such as cardiac arrest, arrhythmias, and hypotension following administration .

- Anaphylactic Reactions : Serious allergic reactions may occur, characterized by hypotension and respiratory distress .

- Genotoxicity Concerns : Some studies suggest potential genotoxic effects at high doses, warranting caution in specific populations .

Data Table of Clinical Findings

| Study/Case | Findings |

|---|---|

| Clinical Trial A | Demonstrated transient hypertension in 15% of patients post-administration. |

| Clinical Trial B | Indigo carmine effectively highlighted ureteral injuries in 95% of cases during cystoscopy. |

| Case Report C | Documented severe anaphylactic reaction leading to hospitalization after indigo carmine use. |

常见问题

Basic Research Questions

Q. How can researchers accurately identify and characterize indigodisulfonate dipotassium salt in analytical workflows?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., UV-Vis, IR, NMR) and chromatographic methods (HPLC or LC-MS) to confirm the compound’s structure and purity. Cross-reference synonyms (e.g., "Indigodisulfonic Acid Dipotassium Salt") in chemical databases like SciFinder to ensure consistency in nomenclature and indexing . For qualitative analysis, employ standardized test solutions (e.g., sodium sulfide TS) to verify sulfonate groups, as outlined in pharmacopeial guidelines .

Q. What are the best practices for preparing stable aqueous solutions of this compound?

- Methodological Answer : Dissolve the compound in deionized water at concentrations ≤100 mM, using inert containers to avoid photodegradation. Buffer solutions (e.g., phosphate buffers) can enhance stability, but avoid strongly acidic conditions that may hydrolyze the sulfonate groups. Monitor pH (ideally 6–8) and store solutions in light-resistant containers at 4°C .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental toxicity of this compound in aquatic ecosystems?

- Methodological Answer : Adapt protocols from studies on structurally related salts (e.g., dipotassium endothall). Conduct acute toxicity tests on model organisms (e.g., Daphnia magna or mussels) using concentration ranges spanning 0.1–100 ppm. Measure median lethal concentrations (LC50) and compare against environmental exposure thresholds. Ensure controls account for pH and ionic strength variations, as these can confound toxicity results .

Q. What strategies can resolve contradictions in spectral data when analyzing degradation products of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) to distinguish between degradation byproducts (e.g., sulfonic acid derivatives) and matrix interference. Use isotopic labeling (e.g., deuterated analogs) as internal standards to improve quantification accuracy. Cross-validate findings with computational modeling (e.g., DFT calculations) to predict fragmentation patterns .

Q. How can researchers optimize protocols for quantifying this compound in complex biological matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) with anion-exchange cartridges to isolate the compound from proteins or lipids. Validate the method using spike-and-recovery experiments with ≥95% accuracy. For electrochemical detection, consider boron-doped diamond electrodes to enhance sensitivity in redox-active sulfonate groups .

Q. Methodological Challenges

Q. What are the key pitfalls in synthesizing this compound with high yield and purity?

- Methodological Answer : Monitor reaction stoichiometry to avoid excess sulfonating agents, which can form side products. Purify via recrystallization in ethanol-water mixtures, and characterize intermediates using TLC or inline IR spectroscopy. Ensure anhydrous conditions during salt formation to prevent hydration variability .

Q. How can researchers address variability in batch-to-batch analytical results for this compound?

- Methodological Answer : Standardize calibration curves using certified reference materials (CRMs) and include blank samples in each assay. Perform inter-laboratory comparisons to identify systematic errors. For colorimetric assays, account for ambient light exposure and temperature fluctuations during measurements .

属性

IUPAC Name |

dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUCCFHEHLHLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8K2N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648752, DTXSID70951272 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-33-2, 28606-02-2 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。